molecular formula C16H16N2O B3847526 4-methyl-N'-(4-methylbenzylidene)benzohydrazide CAS No. 115540-63-1

4-methyl-N'-(4-methylbenzylidene)benzohydrazide

Cat. No. B3847526
CAS RN: 115540-63-1
M. Wt: 252.31 g/mol
InChI Key: UYSSCFZVENAREB-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-(4-methylbenzylidene)benzohydrazide, also known as MMBA, is a synthetic compound that has been widely used in scientific research. MMBA is a hydrazone derivative of benzohydrazide and has a molecular formula of C16H16N2O. It is a yellow crystalline powder that is soluble in organic solvents like chloroform and methanol. MMBA has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-methyl-N'-(4-methylbenzylidene)benzohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with cellular proteins and enzymes. 4-methyl-N'-(4-methylbenzylidene)benzohydrazide has been shown to inhibit the activity of enzymes like topoisomerase II and cyclooxygenase-2 (COX-2). It has also been found to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N'-(4-methylbenzylidene)benzohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-methyl-N'-(4-methylbenzylidene)benzohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N'-(4-methylbenzylidene)benzohydrazide in lab experiments is its low toxicity. 4-methyl-N'-(4-methylbenzylidene)benzohydrazide has been found to be relatively safe and non-toxic to cells and animals at low concentrations. Another advantage is its high solubility in organic solvents, which makes it easy to dissolve and use in experiments. However, one limitation of using 4-methyl-N'-(4-methylbenzylidene)benzohydrazide is its relatively low stability in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-methyl-N'-(4-methylbenzylidene)benzohydrazide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. 4-methyl-N'-(4-methylbenzylidene)benzohydrazide has been shown to exhibit potent antitumor activity, and further studies could explore its use in combination with other drugs or therapies. Another area of interest is the development of new synthetic methods for 4-methyl-N'-(4-methylbenzylidene)benzohydrazide and its derivatives, which could lead to the discovery of new compounds with improved biological activities. Additionally, further studies could investigate the molecular mechanisms underlying the biological activities of 4-methyl-N'-(4-methylbenzylidene)benzohydrazide, which could provide insights into its potential therapeutic applications.

Scientific Research Applications

4-methyl-N'-(4-methylbenzylidene)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. 4-methyl-N'-(4-methylbenzylidene)benzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to possess antibacterial and antifungal properties.

properties

IUPAC Name

4-methyl-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-3-7-14(8-4-12)11-17-18-16(19)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSSCFZVENAREB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N'-(4-methylbenzylidene)benzohydrazide

CAS RN

115540-63-1
Record name 4-METHYL-N'-(4-METHYLBENZYLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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